2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid chemical structure and molecular weight
2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid chemical structure and molecular weight
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details the molecule's chemical structure, physicochemical properties, and a proposed synthetic pathway based on established chemical principles. Furthermore, it explores the potential therapeutic applications of the oxazolo[4,5-c]pyridine scaffold, providing context for the scientific relevance of this specific molecule. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel small molecule therapeutics.
Introduction and Scientific Context
The fusion of oxazole and pyridine rings creates the oxazolo[4,5-c]pyridine scaffold, a heterocyclic system that has garnered significant attention in the field of medicinal chemistry. This structural motif is recognized as a "purine isostere," and its derivatives have been investigated for a wide range of biological activities. The electronic properties and structural rigidity of this fused ring system make it an attractive core for designing ligands that can interact with various biological targets with high specificity and affinity.
Derivatives of the isomeric oxazolo[5,4-d]pyrimidine and oxazolo[4,5-b]pyridine cores have shown promise as anticancer agents, kinase inhibitors, and modulators of various signaling pathways.[1][2] The tert-butyl group is a common substituent in medicinal chemistry, often introduced to enhance metabolic stability or to probe steric tolerance in binding pockets. The carboxylic acid functionality can serve as a key interaction point with biological targets or be used to improve the pharmacokinetic properties of a molecule.[3]
This guide focuses specifically on 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid, providing a detailed analysis of its chemical properties and a scientifically grounded, albeit hypothetical, approach to its synthesis and characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [4] |
| Molecular Weight | 220.23 g/mol | [4] |
| CAS Number | 1305324-92-8 | [4] |
| Appearance | Solid (predicted) | General knowledge |
| SMILES | CC(C)(C)C1=NC2=C(O1)C(C(O)=O)=CN=C2 | [4] |
Chemical Structure and Visualization
The chemical structure of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid is characterized by a fused oxazolo[4,5-c]pyridine core. A tert-butyl group is attached at the 2-position of the oxazole ring, and a carboxylic acid group is present at the 7-position of the pyridine ring.
Caption: Chemical structure of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid.
Proposed Synthetic Pathway
A common and effective method for the formation of the oxazole ring in such fused systems is the condensation of an ortho-amino-hydroxy-pyridine with a carboxylic acid or its derivative under acidic conditions, often at elevated temperatures.[1]
Hypothetical Experimental Protocol
Step 1: Synthesis of a suitable aminopyridine precursor.
The synthesis would likely begin with a commercially available dihalopyridine derivative, which allows for regioselective functionalization. A plausible starting material would be a dihalopyridine with a protected carboxylic acid or a precursor group at the desired position.
Step 2: Formation of the oxazole ring.
The aminopyridine precursor would then be reacted with pivalic acid (trimethylacetic acid) or its corresponding acid chloride in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent at high temperature. This reaction would lead to the formation of the 2-(tert-butyl)oxazolo[4,5-c]pyridine core.
Step 3: Deprotection or conversion to the carboxylic acid.
In the final step, the protecting group on the carboxylic acid functionality would be removed under appropriate conditions to yield the target compound, 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid.
Caption: Proposed synthetic workflow for 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid.
Potential Biological Significance and Therapeutic Applications
The oxazolo[4,5-c]pyridine scaffold is a key feature in a number of biologically active molecules. While specific data for 2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid is not extensively published, the therapeutic potential of this class of compounds provides a strong rationale for its investigation.
Derivatives of the isomeric oxazolo[5,4-d]pyrimidine system have been explored as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[5] The structural similarity of the oxazolo[4,5-c]pyridine core suggests that it could also serve as a scaffold for the development of kinase inhibitors.
Furthermore, substituted oxazolo[4,5-b]pyridines have been investigated as non-acidic anti-inflammatory agents.[6] The presence of both a rigid heterocyclic core and a carboxylic acid moiety in 2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid makes it an interesting candidate for screening against a variety of therapeutic targets.
Caption: Potential therapeutic applications of the subject compound based on its structural class.
Conclusion
2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid is a heterocyclic compound with significant potential for application in drug discovery and development. Its structural features, including the oxazolo[4,5-c]pyridine core, a tert-butyl group, and a carboxylic acid moiety, make it an attractive candidate for investigation as a modulator of various biological targets. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic strategy, and a discussion of its potential therapeutic relevance. Further experimental investigation is warranted to fully elucidate the synthetic details and biological activity of this promising molecule.
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